molecular formula C15H16N2O B110378 1,3-Dibenzylurea CAS No. 1466-67-7

1,3-Dibenzylurea

Cat. No. B110378
CAS RN: 1466-67-7
M. Wt: 240.3 g/mol
InChI Key: KATOLVAXCGIBLO-UHFFFAOYSA-N
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Description

1,3-Dibenzylurea is a compound with the CAS Number: 1466-67-7 and a molecular weight of 240.3 . It has a linear formula of C15H16N2O .


Synthesis Analysis

The synthesis of 1,3-Dibenzylurea can be achieved through the selenium-catalyzed oxidative carbonylation reaction of benzylamines . This process is efficient and cost-effective, using cheap and recyclable nonmetal selenium as a catalyst, carbon monoxide as a carbonylation agent, and oxygen as an oxidant . The reaction can proceed efficiently in a one-pot manner in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 1,3-Dibenzylurea is represented by the InChI code: 1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) . The IUPAC name for this compound is N,N’-dibenzylurea .


Chemical Reactions Analysis

The selenium-catalyzed oxidative carbonylation reaction of benzylamines can proceed efficiently in a one-pot manner to afford the desired 1,3-dibenzylureas . The selenium catalyst can be easily recovered due to its phase-transfer catalytic function and recycled .


Physical And Chemical Properties Analysis

1,3-Dibenzylurea has a molecular weight of 240.3 . It is recommended to be stored at room temperature . .

Scientific Research Applications

Catalyst in Chemical Reactions

1,3-Dibenzylurea can be synthesized using a cost-effective approach with selenium as a catalyst . This process involves the oxidative carbonylation reaction of benzylamines, using carbon monoxide as a carbonylation agent and oxygen as an oxidant . The selenium catalyst can be easily recovered due to its phase-transfer catalytic function and recycled .

Agricultural Applications

1,3-Dibenzylureas belong to a significant class of disubstituted ureas, which have important applications in agriculture . However, the specific applications in agriculture are not detailed in the source.

Medicinal Chemistry

1,3-Dibenzylureas also have important applications in medicinal chemistry . They are used in the development of various drugs . The specific drugs or treatments that use 1,3-Dibenzylurea are not mentioned in the source.

Chemical Transformations

1,3-Dibenzylureas play a significant role in chemical transformations . The exact nature of these transformations is not specified in the source.

Thermodynamic Property Data

1,3-Dibenzylurea is included in a collection of critically evaluated thermodynamic property data for pure compounds . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Soluble Epoxide Hydrolase Inhibitors

1,3-Dibenzylurea derivatives have been found in several plants in the order Brassicales . These derivatives show inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous chemical mediators that play a role in blood pressure regulation, inflammation, and cell growth .

Safety and Hazards

The safety information for 1,3-Dibenzylurea includes hazard statements H302, H319, H372, H410 and precautionary statements P260, P264, P270, P273, P280, P305+P351+P338, P330, P391, P501 .

Mechanism of Action

Target of Action

The primary target of 1,3-Dibenzylurea is the Epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are key mediators in inflammation, pain, and blood pressure regulation .

Mode of Action

1,3-Dibenzylurea interacts with its target, the Epoxide hydrolase enzyme, by inhibiting its activity

Biochemical Pathways

The inhibition of Epoxide hydrolase by 1,3-Dibenzylurea affects the metabolism of epoxy fatty acids . These compounds are involved in several biochemical pathways related to inflammation, pain, and blood pressure regulation. The downstream effects of this interaction can lead to changes in these physiological processes.

Pharmacokinetics

It has been reported that one of the dibenzylurea derivatives was bioavailable after oral administration in mice . More detailed studies are needed to fully understand the pharmacokinetics of 1,3-Dibenzylurea.

Result of Action

The inhibition of Epoxide hydrolase by 1,3-Dibenzylurea can lead to changes in the levels of epoxy fatty acids in the body . This can result in altered physiological responses, such as changes in inflammation, pain sensation, and blood pressure regulation.

properties

IUPAC Name

1,3-dibenzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOLVAXCGIBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061710
Record name Urea, N,N'-bis(phenylmethyl)-
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Dibenzylurea

CAS RN

1466-67-7
Record name N,N′-Dibenzylurea
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Record name 1,3-Dibenzylurea
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Record name 1,3-Dibenzylurea
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Record name Urea, N,N'-bis(phenylmethyl)-
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Record name 1,3-dibenzylurea
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Record name 1,3-DIBENZYLUREA
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Synthesis routes and methods

Procedure details

Heated was a mixture of urea 5.84 g (9.72 mmol) and benzylamine 25.0 g (23.3 mmol, 2.4 equivalents) at 150° C.-155° C. for 5 hours attaching with an air cooler. During the heating, observed was the ammonia gas evolution from colorless liquid reaction mixture. By cooling, it turned solidified at around room temperature. Purified was the reaction product by recrystallization from ethanol-benzene (1:1 mixture) to give N,N′-dibenzylurea 14.0 g as white fine needles (59.9% yield).
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3-dibenzylurea in the synthesis of Lacosamide?

A1: 1,3-dibenzylurea [] is identified as an impurity (specifically, impurity 8) generated during the synthesis of the anticonvulsant drug Lacosamide. This highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure product quality and safety.

Q2: How does the solvent affect the thermal dissociation of 1,3-dibenzylurea?

A2: Research indicates that 1,3-dibenzylurea dissociates faster in fatty acids than in alcohols []. This suggests that the solvent's ability to donate protons plays a significant role in the dissociation process. Studies propose a base catalysis mechanism in alcohols, involving an intermediate complex with two alcohol molecules and one 1,3-dibenzylurea molecule.

Q3: Can 1,3-dibenzylurea be synthesized through catalytic carbonylation?

A3: Yes, research shows that selenium can catalyze the oxidative carbonylation of benzylamines to produce 1,3-dibenzylureas []. This method offers a potential alternative route for synthesizing this compound.

Q4: What is the significance of researching tetrabenzylglycoluril in relation to 1,3-dibenzylurea?

A4: While the provided abstract doesn't provide specific details on the relationship [], exploring synthetic routes to tetrabenzylglycoluril could offer insights into the reactivity and potential applications of structurally related compounds like 1,3-dibenzylurea. Further investigation into the full research paper may reveal specific connections and relevance to 1,3-dibenzylurea.

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